molecular formula C16H12FN3OS B2563584 N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1105228-89-4

N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide

Cat. No.: B2563584
CAS No.: 1105228-89-4
M. Wt: 313.35
InChI Key: ZETZHNBDEPTICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12FN3OS and its molecular weight is 313.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have led to the creation of compounds containing the thiazole nucleus, which showed antimicrobial, anti-lipase, and anti-urease activities. Some compounds demonstrated moderate to good antimicrobial activity against test microorganisms, with specific compounds exhibiting anti-urease and antilipase activities (Başoğlu et al., 2013).

Anticancer and Neuroprotective Activities

Studies have identified compounds with a thiazole base as promising derivatives for anticancer activity, particularly against cancers of the nervous system, colon adenocarcinoma, and lung carcinoma. These compounds were shown to inhibit tumor cell proliferation and migration while demonstrating a trophic effect in neuronal cell cultures without affecting the viability of normal cells. Notably, they exhibited neuroprotective activity against neurotoxic agents (Rzeski et al., 2007).

Antimicrobial Agents

A series of thiazole derivatives has been synthesized, showing significant antimicrobial activity, especially against Gram-positive strains. One compound, in particular, demonstrated high growth inhibitory effect against all pathogens tested, including both bacterial and fungal strains, highlighting its potential as a powerful antimicrobial agent (Bikobo et al., 2017).

Kinase Inhibition and Anti-Proliferative Activity

Novel derivatives containing the thiazole nucleus have been synthesized and evaluated for their anticancer activity, particularly in inhibiting kinase activity and cell proliferation. These compounds, including those with fluorine substitutions, have shown varying degrees of anti-proliferative activity against cancer cell lines, indicating their potential in cancer therapy (Gaikwad et al., 2019).

Physiological pH Sensing

A benzothiazole-based compound has been developed for highly sensitive detection of physiological pH changes. Its fluorescence emission properties make it suitable for monitoring pH fluctuations in biological samples, demonstrating the versatility of thiazole derivatives in biochemical sensing applications (Li et al., 2018).

Properties

IUPAC Name

2-anilino-N-(3-fluorophenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c17-11-5-4-8-13(9-11)18-15(21)14-10-22-16(20-14)19-12-6-2-1-3-7-12/h1-10H,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETZHNBDEPTICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.